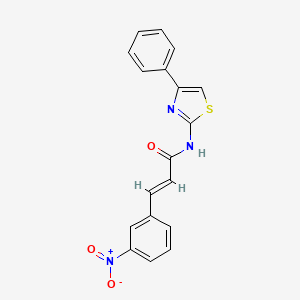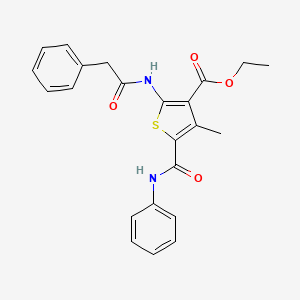![molecular formula C20H12N2O6 B3567749 [4-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl] acetate](/img/structure/B3567749.png)
[4-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl] acetate
Descripción general
Descripción
[4-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl] acetate is a complex organic compound characterized by its unique structure, which includes a nitro group, a dioxobenzoisoquinolin moiety, and a phenyl acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl] acetate typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by cyclization to form the dioxobenzoisoquinolin core. The final step involves the esterification of the phenyl group with acetic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
[4-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl] acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The acetate group can be replaced with other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl] acetate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its ability to undergo specific reactions makes it useful in labeling and tracking biological molecules.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a promising compound for developing new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical reactivity allows for the modification of material properties, enhancing their performance in various applications.
Mecanismo De Acción
The mechanism of action of [4-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl] acetate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dioxobenzoisoquinolin moiety can interact with proteins and enzymes. These interactions can modulate biological pathways, leading to various effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in flexible plastic articles.
Cetylpyridinium chloride and domiphen bromide: Used as phosphoethanolamine transferase inhibitors.
Palladium(II) acetate: Used as a catalyst in organic reactions.
Uniqueness
What sets [4-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl] acetate apart from these compounds is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in both synthetic and biological contexts, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
[4-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O6/c1-11(23)28-13-7-5-12(6-8-13)21-19(24)15-4-2-3-14-17(22(26)27)10-9-16(18(14)15)20(21)25/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSBLNFVVXXVQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-methoxyphenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B3567672.png)

![N-[1-(anilinocarbonyl)-2-(4-isopropoxyphenyl)vinyl]benzamide](/img/structure/B3567681.png)
![2-(ACETYLOXY)-4-{[(4Z)-2-(4-TERT-BUTYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE](/img/structure/B3567688.png)
![methyl 4-{[2-(3-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B3567691.png)
![2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide](/img/structure/B3567710.png)
![3-allyl-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B3567721.png)


![4-{[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B3567737.png)



